

Application Notes and Protocols for D(+)-Trehalose Dihydrate in Mammalian Cell Cryopreservation

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Compound of Interest

Compound Name: *D(+)-Trehalose dihydrate*

Cat. No.: *B13706689*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryopreservation is an essential technique for the long-term storage of mammalian cells, crucial for research, cell therapies, and drug development. While cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) are effective, they often exhibit cytotoxicity. **D(+)-Trehalose dihydrate**, a naturally occurring non-reducing disaccharide, presents a promising, less toxic alternative or supplement to traditional CPAs.^{[1][2][3]} Trehalose protects cells from freezing-induced damage by stabilizing proteins and cellular membranes.^[1] This document provides detailed protocols and quantitative data for the application of **D(+)-Trehalose dihydrate** in mammalian cell cryopreservation.

The primary challenge with using trehalose is its low permeability across the mammalian cell membrane.^{[1][4]} For optimal cryoprotection, trehalose should be present on both sides of the cell membrane.^[5] This has led to the development of various methods to facilitate its intracellular delivery.^{[4][5]}

Mechanisms of Cryoprotection

Trehalose employs two primary mechanisms to protect cells during cryopreservation:

- **Water Replacement Hypothesis:** During dehydration associated with freezing, trehalose replaces water molecules, forming hydrogen bonds with phospholipids and proteins. This interaction helps to maintain the structural integrity of cellular components and prevents fusion and phase transitions in the cell membrane.[4]
- **Vitrification Hypothesis:** Trehalose increases the glass transition temperature (T_g) of the cryopreservation solution.[4][6] This promotes the formation of a glassy, amorphous state (vitrification) at higher temperatures, which prevents the formation of damaging intracellular ice crystals.[4]

Data Presentation

The following tables summarize the quantitative data from various studies on the efficacy of trehalose in mammalian cell cryopreservation.

Table 1: Comparative Viability of Mammalian Cells Cryopreserved with Trehalose and/or DMSO

Cell Type	Trehalose Concentration	Other CPAs	Post-Thaw Viability/Recovery with Trehalose	Post-Thaw Viability/Recovery with Standard CPA	Reference
3T3 Fibroblasts	0.2 M (intracellular)	None	>80% survival	Not specified	[7] [8]
Human Keratinocytes	0.2 M (intracellular)	None	70% survival	Not specified	[7] [8]
Rat Hepatocytes	200 mM	None	80% viability	75% (with 5% DMSO)	[4]
Human Hepatocytes	200 mM	10% DMSO	63% viability	47% (with 10% DMSO alone)	[4]
Murine Spermatogonial Stem Cells	50 mM	10% DMSO	90% viability	76% (with 10% DMSO alone)	[4]
Human Adipose-Derived Stem Cells	250 mM	None	11% viability	75% (with 5% DMSO)	[4]
Human Embryonic Kidney (HEK) Cells	1200 mM (with pre-incubation)	None	36.0 ± 7.4% viability	Significantly lower with DMSO/Glycerol	[9] [10]
Human CD34+ Cells	1 M	None	Higher viability than 10% Me2SO	Lower viability	[11]
SAOS-2 (Human Osteosarcoma)	0.2 M	None (with PP-50)	60 ± 2% viable cells	80 ± 3% (with Me2SO)	[12]

Fibroblasts	250 mM	None	62 ± 20% membrane intact cells	37 ± 15% (without trehalose)	[6]
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Table 2: Optimal Trehalose Concentrations for Various Cell Types

Cell Type	Optimal Trehalose Concentration	Key Findings	Reference
General Mammalian Cells	100 mM - 400 mM	This range is a recurring trend for optimal cell recovery and proliferation.	[4]
Porcine Spermatogonial Stem Cells	200 mM	Increased proliferation capacity and recovery of germ cells.	[4]
Trypanosoma brucei	200 mM (in vitro) / 400 mM (in host blood)	Drastic increases in survival rate compared to DMSO.	[4]
Human Pluripotent Stem Cells	500 mM	Used in combination with 10% glycerol to replace 10% DMSO, increasing relative viability by 20-30%.	[4]
CHO-TRET1 Cells	0.4 M	Isotonic condition for these cells, suggesting optimal effect without dehydration stress.	[13]

Experimental Protocols

The following protocols provide a general framework for using **D(+)-Trehalose dihydrate** in mammalian cell cryopreservation. Optimization for specific cell lines is recommended.

Protocol 1: Standard Cryopreservation with Extracellular Trehalose

This protocol uses trehalose as an additive to a standard cryopreservation medium.

Materials:

- Complete cell culture medium
- **D(+)-Trehalose dihydrate** (Sigma-Aldrich, Cat. No. T0167 or equivalent)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Cryovials
- Controlled-rate freezing container (e.g., "Mr. Frosty")
- -80°C freezer
- Liquid nitrogen storage tank

Procedure:

- Prepare Cryopreservation Medium:
 - Prepare a 2x stock solution of the desired trehalose concentration (e.g., 400 mM) in complete cell culture medium.
 - Prepare a 2x cryopreservation medium containing 20% DMSO in complete cell culture medium.
 - Just before use, mix the 2x trehalose solution and the 2x cryopreservation medium in a 1:1 ratio to obtain a final concentration of, for example, 200 mM trehalose and 10% DMSO.
- Cell Preparation:
 - Harvest cells during the exponential growth phase.

- Centrifuge the cell suspension at a low speed (e.g., 100-300 x g) for 5 minutes to pellet the cells.
- Resuspend the cell pellet in the prepared cryopreservation medium at a concentration of 1×10^6 to 1×10^7 cells/mL.
- Freezing:
 - Aliquot the cell suspension into cryovials.
 - Place the cryovials in a controlled-rate freezing container.
 - Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately $-1^{\circ}\text{C}/\text{minute}$.[\[14\]](#)
- Storage:
 - Transfer the cryovials to a liquid nitrogen tank for long-term storage.
- Thawing:
 - Rapidly thaw the cryovials in a 37°C water bath.
 - Transfer the cell suspension to a tube containing pre-warmed complete culture medium.
 - Centrifuge the cells to remove the cryopreservation medium.
 - Resuspend the cells in fresh, complete culture medium and plate as required.

Protocol 2: Cryopreservation with Intracellular Trehalose Loading via Pre-incubation

This method relies on the natural endocytosis process for trehalose uptake.

Materials:

- Same as Protocol 1.

Procedure:

- Pre-incubation:
 - Prepare a complete culture medium containing the desired concentration of trehalose (e.g., 150 mM).
 - Incubate the cells in this medium for up to 24 hours before starting the cryopreservation procedure.[\[4\]](#)[\[9\]](#)
- Cell Preparation and Freezing:
 - Follow steps 2 and 3 from Protocol 1, using a cryopreservation medium that may or may not contain additional trehalose. Some protocols suggest a second equilibration step with a higher trehalose concentration before freezing.[\[9\]](#)
- Storage and Thawing:
 - Follow steps 4 and 5 from Protocol 1.

Protocol 3: Cryopreservation with Freeze-Induced Trehalose Uptake

This method leverages changes in membrane permeability during the freezing process to load trehalose.

Materials:

- Same as Protocol 1.

Procedure:

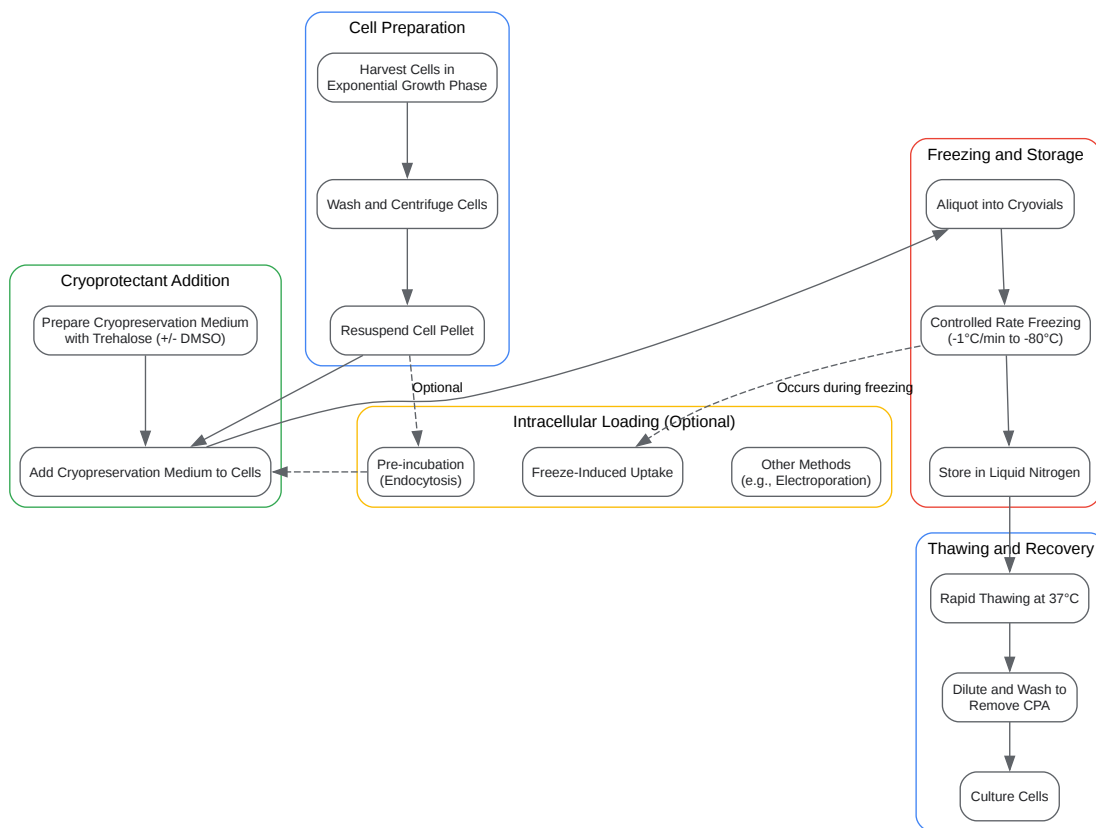
- Prepare Cryopreservation Medium:
 - Prepare a cryopreservation medium containing the desired concentration of trehalose (e.g., 250 mM) in complete culture medium. DMSO may or may not be included.
- Cell Preparation and Freezing:

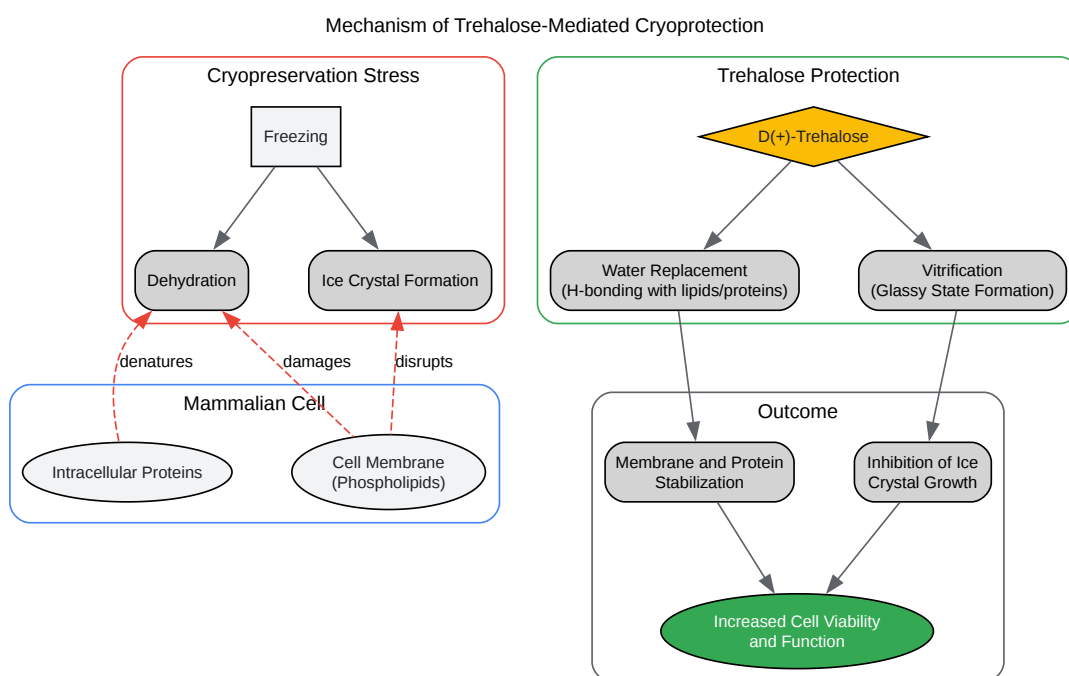
- Harvest and resuspend cells as described in Protocol 1, step 2, using the trehalose-containing cryopreservation medium.
- The optimal cooling rate for this method may be faster than the standard $-1^{\circ}\text{C}/\text{minute}$. A rate of $-40^{\circ}\text{C}/\text{minute}$ has been shown to be effective for fibroblasts.[15] This may require a programmable freezer.
- Post-Thaw Dilution:
 - Crucial Step: After thawing, the intracellular trehalose can cause an osmotic imbalance. Therefore, it is important to dilute the cells in an isotonic or slightly hypertonic medium to prevent cell lysis.[15]
- Storage and Thawing:
 - Follow steps 4 and 5 from Protocol 1, keeping the post-thaw dilution in mind.

Visualizations

Cryopreservation Workflow with Trehalose

General Workflow for Mammalian Cell Cryopreservation with Trehalose





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